molecular formula C36H44BrN10O3P B12413281 Egfr-IN-23

Egfr-IN-23

Cat. No.: B12413281
M. Wt: 775.7 g/mol
InChI Key: JKILGRCOKYPKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-23 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Mutations in the epidermal growth factor receptor are commonly associated with various types of cancers, particularly non-small cell lung cancer. This compound is designed to selectively inhibit mutant forms of the epidermal growth factor receptor, making it a promising candidate for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Egfr-IN-23 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-23 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor tyrosine kinase domain. This binding inhibits the phosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets of this compound are the mutant forms of the epidermal growth factor receptor, which are often overexpressed in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Egfr-IN-23

This compound is unique in its ability to selectively target specific mutant forms of the epidermal growth factor receptor with high affinity and specificity. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other epidermal growth factor receptor inhibitors .

Properties

Molecular Formula

C36H44BrN10O3P

Molecular Weight

775.7 g/mol

IUPAC Name

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-[4-(1,4-oxazepan-4-ylmethyl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C36H44BrN10O3P/c1-45-23-25(20-41-45)26-18-30(32(49-2)19-31(26)47-13-8-24(9-14-47)22-46-12-5-16-50-17-15-46)43-36-40-21-27(37)35(44-36)42-29-7-6-28-33(39-11-10-38-28)34(29)51(3,4)48/h6-7,10-11,18-21,23-24H,5,8-9,12-17,22H2,1-4H3,(H2,40,42,43,44)

InChI Key

JKILGRCOKYPKGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2N3CCC(CC3)CN4CCCOCC4)OC)NC5=NC=C(C(=N5)NC6=C(C7=NC=CN=C7C=C6)P(=O)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.